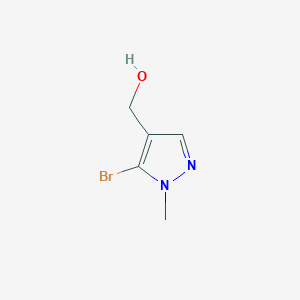
2-(3-chloro-5-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-5-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound features a phenyl ring substituted with a chlorine atom at the 3-position and a methoxy group at the 5-position, connected to an ethylamine chain. Phenethylamines are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5-methoxyphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-chloro-5-methoxybenzaldehyde with ethylamine. This reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to accelerate the reaction, and the process may be optimized for large-scale production by adjusting parameters like temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide ions (OH-) or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 3-chloro-5-methoxybenzaldehyde or 3-chloro-5-methoxybenzoic acid.
Reduction: Formation of 2-(3-chloro-5-methoxyphenyl)ethanol.
Substitution: Formation of 2-(3-hydroxy-5-methoxyphenyl)ethan-1-amine.
Scientific Research Applications
2-(3-chloro-5-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in developing new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine: Similar structure but with methyl groups instead of chlorine.
2-(3,5-diiodo-4-methoxyphenyl)ethan-1-amine: Contains iodine atoms instead of chlorine.
2-methoxyphenyl isocyanate: Different functional group but similar aromatic substitution pattern.
Uniqueness
2-(3-chloro-5-methoxyphenyl)ethan-1-amine is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these substituents can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
178486-29-8 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



